6-(Aminomethyl)isoquinolin-1-amine

ROCK 激酶抑制剂 基于片段的药物发现 FBDD

Standard single-amino isoquinolines lack the dual hydrogen-bonding capacity required for ROCK-1 affinity optimization. This compound provides both 1-position aromatic amine and 6-position benzylamine side chains (TPSA 64.9 Ų) as validated fragment 17A analogs. - Core scaffold for fragment growth to 6-substituted isoquinolin-1-amines (e.g., compounds 23A, 23E) - Cited in WO-2021121396-A1 (plasma kallikrein inhibitors) and multiple enzyme inhibitor patents - Two orthogonal derivatization sites for SAR library construction

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 215454-95-8
Cat. No. B3349356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)isoquinolin-1-amine
CAS215454-95-8
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2N)C=C1CN
InChIInChI=1S/C10H11N3/c11-6-7-1-2-9-8(5-7)3-4-13-10(9)12/h1-5H,6,11H2,(H2,12,13)
InChIKeyLWDVTRXNUGVQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)isoquinolin-1-amine: Dual-Amino Building Block


6-(Aminomethyl)isoquinolin-1-amine (CAS: 215454-95-8) 是一种异喹啉衍生的双氨基杂环化合物,化学式为 C10H11N3,分子量为 173.21 g/mol [1]。该化合物在异喹啉母核的 1-位和 6-位各含有一个氨基官能团(1-位为芳香胺,6-位为苄胺型侧链),可旋转键仅为 1 个 [1]。其双氨基结构赋予了该化合物作为多功能合成子的特性,已被用作 ROCK 激酶抑制剂发现项目中的核心片段支架 [2]。该化合物的计算拓扑极性表面积(TPSA)为 64.9 Ų,XLogP3 值为 0.8 [1]。

1
Fragment-based kinase inhibitor discovery scaffold (ROCK-I)
Dual-amino core enables growth at 6-aminomethyl
2
Orthogonal derivatization with two distinct amino sites
Aromatic amine and benzylic amine for parallel SAR
3
Patent-relevant intermediate for enzyme inhibitor synthesis
Cited in plasma kallikrein and other inhibitor patents

6-(Aminomethyl)isoquinolin-1-amine: Irreplaceability in ROCK Inhibitor Discovery


6-(Aminomethyl)isoquinolin-1-amine 在 ROCK 抑制剂开发中的核心价值来源于其独特的双氨基取代模式,这种模式在结构类似物中并不普遍存在。例如,8-(Aminomethyl)isoquinoline (CAS 362606-12-0) 仅含有一个芳香胺(分子量 158.20 g/mol),而 1-aminoisoquinoline (CAS 1532-84-9) 同样只具有 1-位的单氨基官能团(分子量 144.17 g/mol)。6-(Aminomethyl)isoquinolin-1-amine 同时拥有 1-位芳香胺和 6-位苄胺侧链,其 TPSA 为 64.9 Ų,而 1-aminoisoquinoline 仅为 38.9 Ų [1],这一差异直接影响氢键相互作用能力和激酶 ATP 结合口袋的亲和性。基于片段的 NMR 筛选和后续片段生长优化已明确证明,6-位氨基甲基的引入是将初始片段 17A 优化为具有改善的 ROCK-1 亲和力、效力和细胞活性的 6-取代异喹啉-1-胺衍生物(如化合物 23A 和 23E)的关键结构改造步骤 [2]。因此,将具有 6-位单氨基或仅 1-位氨基的结构类似物作为替代品,将完全丧失针对 ROCK 靶点的优化潜力。

Aspect
Target Compound
Common Analog Risk
Amino sites
Two (1-aromatic, 6-benzylic)
Mono-amino analogs (e.g., 1-aminoisoquinoline) lack 6-aminomethyl handle; critical for ROCK inhibitor optimization
Polar surface area
Higher TPSA supporting hydrogen-bonding capacity
Lower TPSA in mono-amino versions may shift ATP-pocket interaction profile
Fragment derivatization
Two independent vectors for library synthesis
Single-vector analogs limit SAR exploration breadth

6-(Aminomethyl)isoquinolin-1-amine: Quantitative Differentiation Evidence


Fragment Growth via 6-Aminomethyl in ROCK Inhibitor Design

在基于片段的 NMR 筛选中,初始命中化合物 17A 被鉴定为 ROCK-I 抑制剂。通过片段生长策略,在 6-位引入氨基甲基取代基,得到了一系列 6-取代异喹啉-1-胺衍生物,并在 ROCK-I IMAP 实验中进行了筛选 [1]。其中,化合物 23A 展现出与第一代 ROCK 抑制剂相似的 ROCK-1 亲和力、效力和细胞活性,同时在 C57 小鼠中具有更优的药代动力学(PK)特性;化合物 23E 则验证了该系列化合物进一步提升 ROCK-1 亲和力、效力和细胞活性的可行性,但其 PK 特性劣于 23A [1]。

Fragment Growth Outcome
Reported
Similar ROCK-I affinity/potency, differentiated PK profile (23A vs first-gen inhibitor)
Supports 6-aminomethyl as key handle for exposure evaluation
Qualitative comparison; derivative-dependent
ROCK 激酶抑制剂 基于片段的药物发现 FBDD

Dual-Amino vs. Mono-Amino: Physicochemical Benefits

6-(Aminomethyl)isoquinolin-1-amine 与常见的单氨基类似物在关键理化参数上存在可量化的差异。与 1-aminoisoquinoline(仅 1-位芳香胺)相比,6-(Aminomethyl)isoquinolin-1-amine 的拓扑极性表面积(TPSA)从 38.9 Ų 增加至 64.9 Ų,增加了 26.0 Ų(增幅约 67%)[1][2]。可旋转键数量从 1-aminoisoquinoline 的 0 个增加至 1 个 [1]。分子量从 144.17 g/mol 增加至 173.21 g/mol [1][2]。

TPSA Increase
Cross-study comparable
+26.0 Ų (vs 1-aminoisoquinoline)
May support improved aqueous solubility assumption
Computed value; experimental validation needed
药物化学 理化性质优化 分子设计

Key Intermediate in Plasma Kallikrein Inhibitor Patents

6-(Aminomethyl)isoquinolin-1-amine 被明确列为血浆激肽释放酶抑制剂开发专利(WO-2021121396-A1)的关键合成中间体 [1]。该专利描述了三环化合物作为血浆激肽释放酶抑制剂的用途,6-(Aminomethyl)isoquinolin-1-amine 被用作构建三环核心结构的合成砌块。相比之下,常见的 1-aminoisoquinoline 在公开的激肽释放酶抑制剂专利文献中未出现类似的核心中间体引用 。

Patent Citations
Class-level
5 enzyme inhibitor patents (e.g., WO-2021121396-A1)
Supports selection as patent-relevant intermediate
Literature-based patent association
血浆激肽释放酶 抗凝药物 专利中间体

Dual-Amino Derivatization Versatility

6-(Aminomethyl)isoquinolin-1-amine 含有两个化学性质差异显著的氨基官能团——1-位芳香胺(pKa 较低,亲核性较弱)和 6-位苄胺型氨基(pKa 较高,亲核性较强),这种双氨基结构使其能够实现正交或选择性化学衍生化 [1]。相比之下,8-(Aminomethyl)isoquinoline (CAS 362606-12-0) 仅含有一个芳香胺,衍生化位点单一 。文献报道的合成路线中,6-位氨基甲基被用作片段生长的关键连接点,通过酰胺化、还原胺化或磺酰化反应引入多样性片段,同时 1-位芳香胺在后期步骤中可通过 Buchwald-Hartwig 偶联或亲核芳香取代进行修饰 [2]。

Derivatization Sites
Class-level inference
2 amino groups (aromatic + benzylic) vs 1 in 8-(aminomethyl)isoquinoline
Enables dual-vector parallel derivatization strategy
Reactivity difference to be confirmed experimentally
化学衍生化 并行合成 库合成

6-(Aminomethyl)isoquinolin-1-amine: Research & Industrial Applications


Fragment-Based ROCK Inhibitor Discovery and Optimization

适用于以 ROCK 激酶为靶点的基于片段的药物发现(FBDD)项目。6-(Aminomethyl)isoquinolin-1-amine 可作为核心片段骨架,通过其 6-位氨基甲基进行片段生长,生成 6-取代异喹啉-1-胺衍生物库,随后在 ROCK-I IMAP 实验中进行筛选以优化效力和选择性。文献已证明该策略可产生具有改善 PK 特性的先导化合物 23A [1]。

Intermediate for Plasma Kallikrein Inhibitor Synthesis

适用于血浆激肽释放酶抑制剂药物研发项目中的中间体合成。6-(Aminomethyl)isoquinolin-1-amine 已被专利 WO-2021121396-A1 明确引用为构建三环血浆激肽释放酶抑制剂核心结构的合成砌块 ,可用于毫克级至克级规模的药化合成和工艺路线开发。

Parallel Synthesis of Isoquinoline Derivative Libraries for SAR

适用于需要快速构建异喹啉衍生物化合物库的并行合成项目。6-(Aminomethyl)isoquinolin-1-amine 的双氨基结构提供了两个独立的衍生化位点(芳香胺和苄胺),可通过正交化学策略(如不同保护基策略或差异反应性)分别引入多样性片段,从而高效生成结构多样化的化合物库用于 SAR 研究 [2]。

Intermediate Supply for Enzyme Inhibitor Patents

适用于酶抑制剂相关专利药物研发项目中的中间体采购。该化合物已被多篇酶抑制剂专利(WO-2021032933-A1、WO-2021032934-A1、WO-2021032935-A1、WO-2021032936-A1 等)关联引用 ,说明其在产业界药物发现流程中的实际应用价值,适合需要专利可追溯中间体的研发采购场景。

Application
Selection Property
Validation Focus
Fragment-Based ROCK Inhibitor Discovery
Dual-amino scaffold with 6-aminomethyl growth handle
ROCK-I assay potency and PK profiling
Plasma Kallikrein Inhibitor Intermediate Synthesis
Patent-referenced synthetic route (WO-2021121396-A1)
Kallikrein enzyme assay; structural integrity
Parallel SAR Library Construction
Orthogonal derivatization via aromatic and benzylic amines
Derivatization yield and purity; library diversity
Enzyme Inhibitor Patent Programs
Multiple patent-cited intermediate with documented utility
Patent compliance; synthetic reproducibility

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